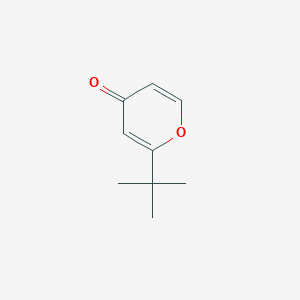

2-tert-butyl-4H-pyran-4-one

Übersicht

Beschreibung

2-tert-butyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone functional group. The tert-butyl group attached to the pyranone ring provides steric hindrance, which can influence the compound’s reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4H-pyran-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 2-hydroxy-4-tert-butylacetophenone with an acid catalyst to promote cyclization and form the pyranone ring . Another approach involves the use of tert-butyl acetoacetate and a suitable aldehyde under basic conditions to achieve the desired cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-tert-butyl-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols such as 2-(tert-Butyl)-4H-pyran-4-ol.

Substitution: Various substituted pyranone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The pyran derivatives, including 2-tert-butyl-4H-pyran-4-one, have shown significant biological activities:

- Antiviral Activity : Pyran derivatives have been investigated for their potential in treating viral infections, including HIV and hepatitis C. Research indicates that compounds with the pyran scaffold can inhibit viral replication and enhance immune response .

- Antibacterial and Antifungal Properties : Studies have shown that certain pyran derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

- Neuroprotective Effects : Pyran-based compounds are being studied for their neuroprotective properties, particularly in the context of Alzheimer's disease. They may modulate signaling pathways involved in neuronal survival and function .

Material Science

This compound has been explored in the field of materials science due to its optical properties:

- Organic Light Emitting Diodes (OLEDs) : The compound has been utilized in the development of light-emitting thin films. Its luminescent properties are advantageous for creating efficient OLEDs, which are essential for modern display technologies .

- Organic Lasers : Research indicates that this compound can be incorporated into organic solid-state lasers. Its ability to form glassy films enhances the performance of these devices, making them promising for various applications in photonics .

Agricultural Chemistry

In agricultural chemistry, pyran derivatives are being studied for their potential as agrochemicals:

- Insecticides and Herbicides : The structural characteristics of this compound allow it to be explored as a base for developing new insecticides and herbicides. These compounds can target specific pests while minimizing environmental impact .

Case Studies

Several studies highlight the applications of this compound:

- Synthesis of Novel Antiviral Agents : A study demonstrated the synthesis of pyran derivatives that showed promising antiviral activity against HIV. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyran ring enhanced efficacy .

- Development of Luminescent Materials : Research focused on creating luminescent materials from this compound derivatives showed that these materials could be used in OLEDs with improved brightness and stability compared to traditional materials .

- Agrochemical Applications : A recent investigation into the use of pyran derivatives as potential herbicides revealed that certain modifications could increase their effectiveness against common agricultural pests while reducing toxicity to non-target organisms .

Wirkmechanismus

The mechanism of action of 2-tert-butyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in redox reactions, and undergo nucleophilic or electrophilic interactions . These interactions can influence various biological processes and chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-4H-pyran-4-one: Similar structure but with a methyl group instead of a tert-butyl group.

4H-Pyran-4-one: The parent compound without any substituents.

2-Ethyl-4H-pyran-4-one: Contains an ethyl group instead of a tert-butyl group.

Uniqueness

2-tert-butyl-4H-pyran-4-one is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other pyranone derivatives and can lead to different chemical and biological properties .

Biologische Aktivität

2-tert-butyl-4H-pyran-4-one is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

This compound is classified as a pyranone, characterized by a six-membered ring containing one oxygen atom and a ketone functional group. The presence of the tert-butyl group imparts steric hindrance, influencing the compound's reactivity and stability, which is crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can form hydrogen bonds and participate in redox reactions, which are essential for its antimicrobial and antioxidant properties. Additionally, its structure allows it to act as a ligand, binding to metal ions and forming coordination complexes that can modulate biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Properties

The compound has also been shown to possess antioxidant activity. Its ability to scavenge free radicals can contribute to cellular protection against oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

In silico studies have indicated that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. Molecular docking studies revealed promising binding affinities, suggesting that it could serve as a lead compound for anti-inflammatory drug development .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyranones, including this compound. The results highlighted its superior efficacy against Gram-positive bacteria compared to other derivatives .

- Antioxidant Activity Assessment : In a study evaluating the antioxidant capacity of several compounds, this compound was found to exhibit a significant reduction in oxidative stress markers in vitro, supporting its potential as an antioxidant agent .

- Enzyme Inhibition Studies : Molecular docking analyses indicated that this compound binds effectively to COX enzymes with docking scores comparable to known inhibitors. This suggests its potential utility in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-tert-butylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQDXFURVAGLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731461 | |

| Record name | 2-tert-Butyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74628-14-1 | |

| Record name | 2-tert-Butyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.